molecular formula C18H21BrN4O4 B6039170 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone

5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone

Cat. No. B6039170
M. Wt: 437.3 g/mol
InChI Key: GAKABOCVZXNUNO-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone, also known as BNAH, is a chemical compound that has been extensively studied for its potential use in scientific research. BNAH is a semicarbazone derivative that has been shown to exhibit a range of interesting properties, including anti-cancer and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and inflammation. 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to exhibit antioxidant properties. Studies have also shown that 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone can modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases. 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone is its high purity and availability. 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone can be easily synthesized in large quantities, making it a readily available compound for scientific research. Additionally, 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been extensively studied for its potential use in scientific research, making it a well-characterized compound.
One of the main limitations of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone is its potential toxicity. While 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to exhibit promising anti-cancer and anti-inflammatory effects, it is important to carefully evaluate its toxicity profile before it can be used in clinical trials. Additionally, 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone may exhibit off-target effects that could limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone. One potential direction is the further investigation of its anti-cancer properties. Studies could focus on the mechanism of action of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone and its potential use in combination with other anti-cancer agents. Another potential direction is the investigation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone's neuroprotective effects. Studies could focus on the potential use of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies could be conducted to evaluate the toxicity profile of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone and its potential use in clinical trials.

Synthesis Methods

The synthesis of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone involves the reaction of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with 1-adamantylsemicarbazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone as a yellow crystalline solid. The synthesis method has been optimized to achieve high yields and purity, making 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone a readily available compound for scientific research.

Scientific Research Applications

5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been extensively studied for its potential use in scientific research. Some of the most promising applications of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone include its use as an anti-cancer agent. Studies have shown that 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone exhibits potent anti-proliferative effects against a range of cancer cell lines, including breast, prostate, and lung cancer. 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O4/c19-14-4-13(16(24)15(5-14)23(26)27)9-20-22-17(25)21-18-6-10-1-11(7-18)3-12(2-10)8-18/h4-5,9-12,24H,1-3,6-8H2,(H2,21,22,25)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKABOCVZXNUNO-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=C(C(=CC(=C4)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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